Cas no 569-65-3 (1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine)

1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine
- docusate sodium
- dioctylsulfosuccinate sodium salt
- bis(2-ethylhexyl) sulfosuccinate sodium salt
- dioctyl sodium sulfosuccinate
- 1-(P-CHLORO-ALPHA-PHENYLBENZYL)-4-(M-METHYLBENZYL)-PIPERAZIN
- 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
- Meclizine
- 1-(4-chloro-benzhydryl)-4-(3-methyl-benzyl)-piperazine
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
- Bonadettes
- Bonine
- Chiclida
- Histamethine
- Histamethizine
- Meclozine
- Navicalm
- Parachloramine
- Sea-Legs
- 1-[(4-Chlorophenyl)-phenyl-methyl]-4-[(3-methylphenyl)methyl]piperazine
- NINDS_000407
- UCB 5062
- Spectrum3_000485
- Histametizyne
- Vomisseis
- Neo-suprimel
- MFCD00242697
- MECLIZINE [MI]
- KBio1_000407
- NSC-169189
- KBio2_003939
- Ancolan
- SBI-0051433.P003
- NSC_4034
- Suprimal
- Meclozine (BAN)
- Piperazine, 1-(p-chloro-.alpha.-phenylbenzyl)-4-(m-methylbenzyl)-
- UCB 5052
- L001136
- Calmonal
- NSC169189
- CHEMBL1623
- HSDB 3113
- MECLIZINE [VANDF]
- UCB 170
- MECLIZINE [HSDB]
- BSPBio_000534
- 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- Diadril
- KBio2_006507
- 569-65-3
- NCGC00018296-02
- Meclizine;Meclozine; Parachloramine
- EN300-58334
- PIPERAZINE, 1-((4-CHLOROPHENYL)PHENYLMETHYL)-4-((3-METHYPHENYL)METHYL)-
- Postafene
- EINECS 209-323-3
- D81963
- Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
- KBioGR_000473
- 3L5TQ84570
- Z53003552
- KBioSS_001371
- KBio2_001371
- CAS_569-65-3
- Meclozina [INN-Spanish]
- SPBio_002473
- (+-)-Meclizine
- BCP28339
- Histametizine
- Diadril (Salt/Mix)
- OCJYIGYOJCODJL-UHFFFAOYSA-N
- NCGC00018296-04
- NSC 169189
- AKOS015951354
- NCGC00018296-08
- Meclizine hydrochloride
- Piperazine, 1-((4-chlorophenyl)phenylmethyl)-4-((3-methylphenyl)methyl)-
- AB00053493_14
- BS-17628
- Monamine
- BRD-A50311610-300-06-2
- Ravelon
- Meclozina (INN-Spanish)
- AB00053493_15
- Spectrum4_000037
- Itinerol
- Dramamine II
- Piperazine, 1-(p-chloro-alpha-phenylbenzyl)-4-(m-methylbenzyl)-
- Spectrum5_000919
- Meclozina
- Travelon
- U.C.B. 5062
- C07116
- 1-(p-Chlorobenzhydryl)-4-(m-methylbenzyl)diethylenediamine
- Vomissels
- Meclozin
- FT-0659103
- Neo-suprimal
- 1-(p-Chloro-alpha-phenylbenzyl)-4-(m-methylbenzyl)piperazine
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine #
- UNII-3L5TQ84570
- 1-(p-Chloro-.alpha.-phenylbenzyl)-4-(m-methylbenzyl)piperazine
- Q386441
- Meclozinum [INN-Latin]
- Meclozinum (INN-Latin)
- Nevidoxine
- DTXCID703242
- Meclizine [INN:BAN]
- BSPBio_001949
- CHEBI:6709
- Spectrum2_000110
- BRN 0332002
- Bonamine
- Prestwick0_000457
- Siguran
- Vertizine (Salt/Mix)
- SCHEMBL4649
- Spectrum_000891
- 1-(p-Chlorobenzhydryl)-4-(m-methylbenzyl)piperazine
- Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
- (.+/-.)-Meclizine
- KBio3_001449
- IDI1_000407
- AB00053493
- Subari
- SPBio_000100
- Bonamine (Salt/Mix)
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine
- 1-p-Chlorobenzhydryl-4-m-methylbenzylpiperazine
- MECLOZINE [WHO-DD]
- WLN: T6N DNTJ AYR&R DG& D1R C1
- Meclozinum
- Ancolon
- Prestwick3_000457
- NS00000507
- BPBio1_000588
- 1-((4-Chlorophenyl)phenylmethyl)-4-((3-methylphenyl)methyl)piperazine
- BRD-A50311610-300-05-4
- 4-Methyl-2-chloroacetophenone
- Peremesin
- Nevidoxine (TN)
- Antivert
- Bonadoxin (Salt/Mix)
- Meclozine [INN]
- DB00737
- D08163
- Prestwick2_000457
- U. C. B. 5062
- Prestwick1_000457
- Sabari
- GTPL2757
- Neo-istafene
- BDBM81467
- DivK1c_000407
- DTXSID0023242
- BRD-A50311610-300-09-6
- Meclozine?
- BRD-A50311610-300-10-4
-
- MDL: MFCD00242697
- インチ: InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
- InChIKey: OCJYIGYOJCODJL-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
計算された属性
- せいみつぶんしりょう: 426.16300
- どういたいしつりょう: 390.186277
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 6.5
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.0318 (rough estimate)
- ゆうかいてん: 153-157°C
- ふってん: bp2 230°
- フラッシュポイント: 253.3 °C
- 屈折率: 1.5940 (estimate)
- PSA: 6.48000
- LogP: 6.23340
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine セキュリティ情報
- 危険カテゴリコード: R 22:飲み込み有害。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。
- リスク用語:R22; R36/37/38
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58334-10.0g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 10.0g |
$46.0 | 2023-06-25 | |
Enamine | EN300-58334-2.5g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 2.5g |
$26.0 | 2023-06-25 | |
Chemenu | CM169566-10g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$355 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI567-200mg |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95+% | 200mg |
¥200.0 | 2022-09-28 | |
Alichem | A139001864-10g |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$414.20 | 2023-09-01 | |
Enamine | EN300-58334-1.0g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 1.0g |
$21.0 | 2023-06-25 | |
1PlusChem | 1P00IAM2-250mg |
Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]- |
569-65-3 | 95% | 250mg |
$168.00 | 2023-12-16 | |
Chemenu | CM169566-5g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 5g |
$234 | 2021-08-05 | |
Chemenu | CM169566-10g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$355 | 2023-01-04 | |
Chemenu | CM169566-5g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 5g |
$234 | 2023-01-04 |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 関連文献
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazineに関する追加情報
Comprehensive Overview of 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine (CAS No. 569-65-3)
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine, with the CAS number 569-65-3, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of piperazine derivatives, which are widely studied for their potential applications in medicinal chemistry. The unique structural features of this molecule, including its chlorophenyl and methylbenzyl moieties, contribute to its distinct physicochemical properties and biological activity.
In recent years, the demand for piperazine-based compounds has surged due to their versatility in drug design. Researchers are particularly interested in 569-65-3 for its potential role in modulating neurotransmitter systems. The compound's arylalkylpiperazine backbone is a common scaffold in the development of ligands targeting G-protein-coupled receptors (GPCRs), which are critical in treating neurological disorders. This aligns with current trends in neuroscience, where GPCR-targeted therapies are a hot topic in both academic and industrial settings.
The synthesis of 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine involves multi-step organic reactions, often starting from readily available precursors like piperazine and benzyl halides. Its chlorinated aromatic ring enhances lipophilicity, potentially improving blood-brain barrier penetration—a key consideration for central nervous system (CNS) drug candidates. This property has sparked discussions in online forums about its possible applications in neurodegenerative disease research, a frequently searched topic in 2023.
From a structural perspective, the 569-65-3 compound exhibits interesting stereochemistry due to its chiral center at the benzhydryl carbon. This feature is often explored in enantioselective synthesis studies, another trending subject in organic chemistry circles. Computational chemists have also shown interest in modeling its 3D conformation to predict receptor binding affinities, leveraging popular tools like molecular docking software—a frequently queried term in scientific search engines.
Quality control of CAS 569-65-3 typically involves advanced analytical techniques such as HPLC and mass spectrometry, ensuring high purity for research purposes. The compound's UV absorption profile makes it suitable for detection in various biological matrices, a feature relevant to pharmacokinetic studies. These aspects are particularly important given the growing emphasis on ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery—a major focus area in pharmaceutical blogs.
While not classified as a therapeutic agent itself, 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine serves as a valuable chemical probe for investigating receptor-ligand interactions. Its structure-activity relationship (SAR) data contributes to the broader understanding of piperazine pharmacophores, a subject with over 5,000 annual PubMed citations. This aligns with the scientific community's increasing use of fragment-based drug design strategies, a trending methodology in medicinal chemistry.
Environmental and safety studies indicate that 569-65-3 should be handled following standard laboratory protocols. Although not categorized as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during manipulation—a precautionary measure frequently discussed in laboratory safety webinars. The compound's ecotoxicological profile remains an active area of investigation, particularly regarding biodegradation pathways, a subject gaining traction in green chemistry initiatives.
The commercial availability of CAS 569-65-3 through specialty chemical suppliers has facilitated its use in diverse research applications. Current pricing trends reflect the compound's niche status in the fine chemicals market, with procurement strategies being a common discussion point in research procurement forums. Its shelf stability under recommended storage conditions (-20°C in amber vials) makes it practical for long-term studies.
Future research directions for this compound may explore its potential as a molecular scaffold for developing novel allosteric modulators—a cutting-edge concept in drug discovery. The integration of machine learning algorithms (a highly searched term in 2023) for predicting its derivative activities could open new avenues in computational drug design. Such interdisciplinary approaches exemplify modern trends in pharmaceutical innovation.
569-65-3 (1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine) 関連製品
- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)
- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)
- 2138396-61-7(2-(1-methylpyrrolidin-2-yl)methyl-2H-1,2,3-triazol-4-amine)
- 5625-56-9(1,4-Piperazinedipropanesulfonic acid)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 1326845-28-6(6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 896133-77-0(5-Hydrazinyl-2-methylpyridine hydrochloride)
- 1902339-78-9(tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)
- 792847-60-0(1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol)
